molecular formula C7H13NO5S B2816647 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid CAS No. 2253639-27-7

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid

Cat. No.: B2816647
CAS No.: 2253639-27-7
M. Wt: 223.24
InChI Key: QGSUWDYKMIMBNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. These techniques can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, etc. The chemical properties include acidity or basicity, reactivity with other compounds, etc .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Rearrangement in Penicillin Derivatives : A study by Jackson and Stoodley (1972) explored the rearrangement of penicillanic acid derivatives to 1,3-thiazines, which are related to the chemical structure of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid. This research provided insights into the molecular transformations and potential applications in synthetic chemistry (Jackson & Stoodley, 1972).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity : Agui et al. (1977) synthesized novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showcasing antimicrobial properties. This study's relevance lies in the structural similarities and potential antimicrobial applications of this compound derivatives (Agui et al., 1977).

Anti-malarial Potency

  • New Anti-malarial Substances : Murakami et al. (2002) conducted a study on novel peroxides with high anti-malarial potency. They found that compounds like 6-carbomethoxymethyl-3-methoxy-3-pentyl-1,2-dioxane exhibit potent anti-malarial activity, highlighting the potential of related structures in anti-malarial research (Murakami et al., 2002).

Organometallic Protection in Synthesis

  • Organometallic Protection in Ligand Synthesis : Stößel et al. (1996) investigated the use of Mo(CO)3 as an organometallic protection group in synthesizing functionalized tripodal phosphine ligands. Their research provides insight into the role of methoxymethyl groups in complex molecular syntheses, relevant to the study of this compound (Stößel et al., 1996).

Insecticidal Activity

  • Synthesis and Insecticidal Activity : Li et al. (2013) synthesized and studied the crystal structure of a compound structurally similar to this compound, revealing moderate insecticidal activity. This points to the potential use of similar compounds in pest control applications (Li et al., 2013).

Photoremovable Protecting Groups

  • Photoremovable Protecting Groups in Organic Synthesis : Zabadal et al. (2001) explored 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids, a concept that can be extended to understand the protective mechanisms in compounds like this compound (Zabadal et al., 2001).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

Properties

IUPAC Name

6-(methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c1-13-5-7(6(9)10)3-2-4-8-14(7,11)12/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSUWDYKMIMBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCNS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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